

# Application of 1-Methyl-5-nitroindoline in Medicinal Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline

Cat. No.: B098089

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A Note to the Researcher: Detailed application notes and experimental protocols specifically for **1-Methyl-5-nitroindoline** (CAS 18711-25-6) are not extensively available in peer-reviewed literature. This compound is commercially available and primarily serves as a chemical intermediate.[1][2][3][4] However, the closely related derivative, **1-Methyl-5-nitroindoline-2,3-dione** (also known as 1-Methyl-5-nitroisatin), is a well-documented and highly versatile building block in medicinal chemistry.[5][6]

This document will focus on the applications of **1-Methyl-5-nitroindoline-2,3-dione** as a key precursor in the synthesis of medicinally relevant compounds. We will also touch upon the broader significance of the 5-nitroindoline and 1-methyl-5-nitroindole scaffolds in drug discovery, for which there is documented biological activity.

## Introduction to 1-Methyl-5-nitroindoline-2,3-dione in Medicinal Chemistry

**1-Methyl-5-nitroindoline-2,3-dione** is a derivative of isatin, a privileged scaffold known for a wide range of biological activities.[7] The presence of a methyl group at the 1-position and a nitro group at the 5-position enhances its utility as a synthetic intermediate.[6] The electron-withdrawing nitro group increases the reactivity of the C3-carbonyl group, making it a prime site for nucleophilic attack and condensation reactions.[6] This reactivity is harnessed to construct complex heterocyclic systems, many of which are of significant interest in drug discovery.[5][6]

Derivatives of **1-Methyl-5-nitroindoline-2,3-dione** have been explored for various therapeutic applications, taking advantage of the biological activities associated with the broader class of nitro-containing aromatic compounds, which can include anticancer and antimicrobial effects.[8]

## Key Applications in Medicinal Chemistry

The primary application of **1-Methyl-5-nitroindoline-2,3-dione** is as a starting material for the synthesis of more complex molecules with potential therapeutic value.

## Synthesis of Spirocyclic Compounds

A major application is in the synthesis of spiro-oxindoles, which are a class of compounds with significant biological activities.[5] The C3-carbonyl group of the isatin core is highly electrophilic and readily undergoes reactions to form spirocyclic systems.[5] One notable example is the synthesis of spiro[indoline-thiazolidinone]diones.[5]

## Synthesis of Other Heterocyclic Systems

Beyond spirocyclic compounds, **1-Methyl-5-nitroindoline-2,3-dione** serves as a precursor to other important heterocyclic structures, such as quinoline derivatives.[5] The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the creation of a diverse library of compounds.[5]

## Broader Context: The 5-Nitroindoline and 1-Methyl-5-nitroindole Scaffolds

While specific data for **1-Methyl-5-nitroindoline** is sparse, research on related scaffolds highlights their potential in medicinal chemistry:

- **5-Nitroindoline Derivatives as Anti-Inflammatory Agents:** 5-Nitroindoline has been used as a starting material to synthesize dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which have shown in vitro and in vivo anti-inflammatory activity.[9]
- **1-Methyl-5-nitroindole Derivatives as Anticancer Agents:** Derivatives of 1-methyl-5-nitro-1H-indole have been synthesized and evaluated as binders of c-Myc G-quadruplex DNA, demonstrating anticancer activity.[10] These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[10]

## Data Presentation

**Table 1: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione - Reactants and Product[5]**

| Reactant/Product                   | Molecular Weight (g/mol) | Amount (g)      | Moles (mol)       |
|------------------------------------|--------------------------|-----------------|-------------------|
| 5-Nitroisatin                      | 192.13                   | 10              | 0.052             |
| Methyl Iodide                      | 141.94                   | 36.9 (16.21 mL) | 0.260             |
| Potassium Carbonate                | 138.21                   | 21.56           | 0.156             |
| 1-Methyl-5-nitroindoline-2,3-dione | 206.16                   | 9.66            | 0.047 (90% yield) |

**Table 2: Anticancer Activity of a 5-Nitroindole Derivative[10]**

| Compound                              | Target Cell Line | IC50 (μM)   |
|---------------------------------------|------------------|-------------|
| Pyrrolidine-substituted 5-nitroindole | HeLa             | 5.89 ± 0.73 |

Note: This data is for a derivative of 1-methyl-5-nitroindole, not **1-methyl-5-nitroindoline**.

## Experimental Protocols

### Synthesis of 1-Methyl-5-nitroindoline-2,3-dione from 5-Nitroisatin[5]

Objective: To synthesize **1-Methyl-5-nitroindoline-2,3-dione** via N-methylation of 5-nitroisatin.

Materials:

- 5-Nitroisatin (10 g, 0.052 mol)
- Methyl iodide (16.21 mL, 0.260 mol)

- Anhydrous potassium carbonate (21.56 g, 0.156 mol)
- Anhydrous dimethylformamide (DMF)
- Distilled water
- Dilute Hydrochloric Acid (HCl)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin in anhydrous DMF.
- Add anhydrous potassium carbonate to the solution.
- Add methyl iodide to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Pour the reaction mixture into a beaker of ice-cold water.
- Acidify the mixture with dilute HCl until it is acidic to pH paper. A yellow solid should precipitate.
- Collect the solid by vacuum filtration.
- Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
- Dry the product, **1-Methyl-5-nitroindoline-2,3-dione**, under vacuum to a constant weight.

Expected Outcome: A yellow solid with a yield of approximately 9.66 g (90%).<sup>[5]</sup>

## Synthesis of Spiro[indoline-thiazolidinone] Derivatives<sup>[5]</sup>

Objective: To synthesize spiro[indoline-thiazolidinone]diones from **1-Methyl-5-nitroindoline-2,3-dione**.

#### Step 1: Synthesis of the Schiff Base Intermediate

Materials:

- **1-Methyl-5-nitroindoline-2,3-dione** (1.0 eq)
- Primary amine (e.g., aniline derivative) (1.0 eq)
- Ethanol or toluene
- Acetic acid (catalytic amount)

Procedure:

- React **1-Methyl-5-nitroindoline-2,3-dione** with a primary amine in a suitable solvent (ethanol or toluene) with a catalytic amount of acetic acid.
- Reflux the mixture for several hours, monitoring the reaction by TLC.
- Remove the solvent under reduced pressure to yield the crude Schiff base. This can often be used in the next step without further purification.

#### Step 2: Cyclocondensation

Materials:

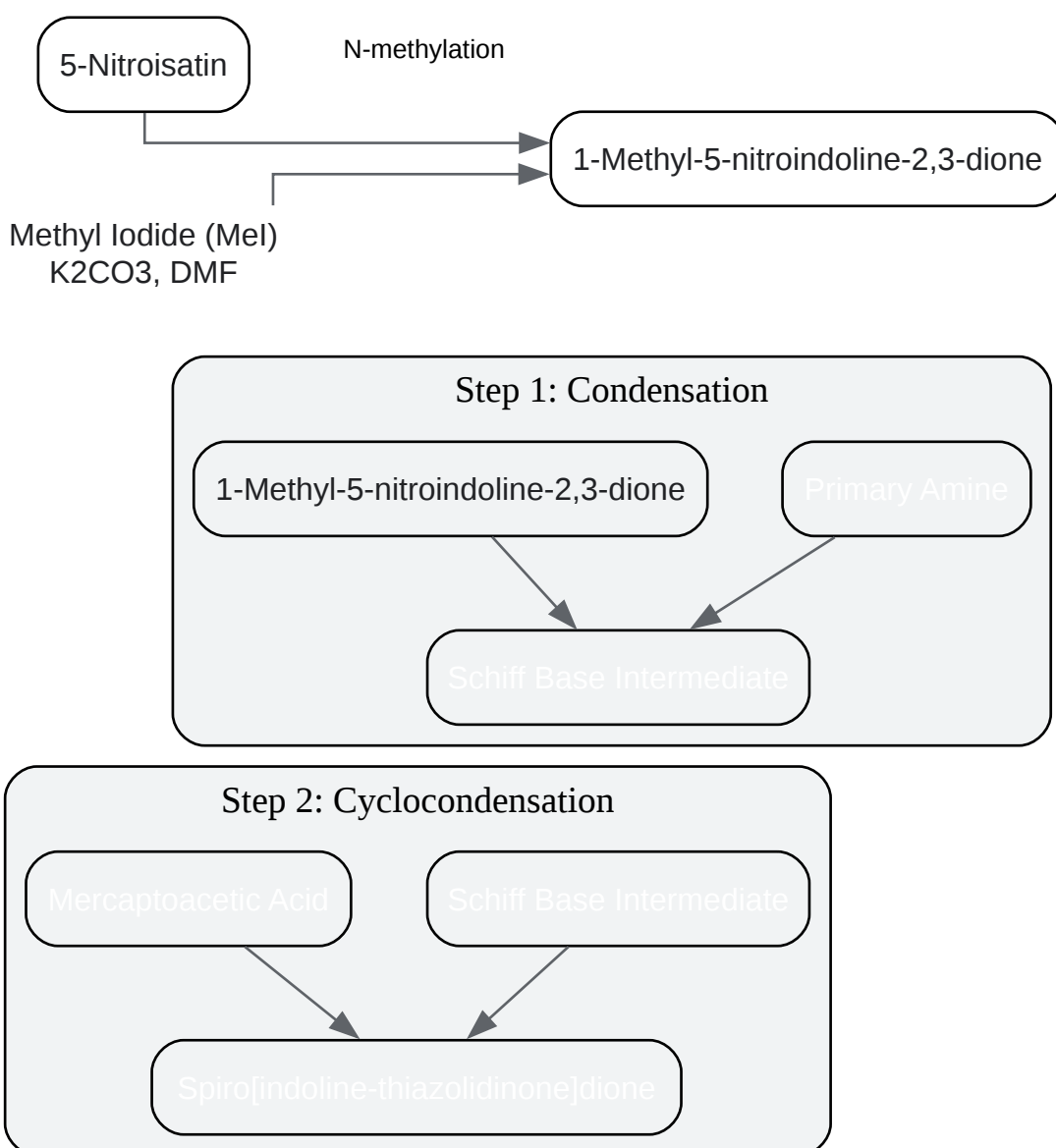
- Crude Schiff base from Step 1
- Mercaptoacetic acid (1.2 eq)
- Toluene or DMF

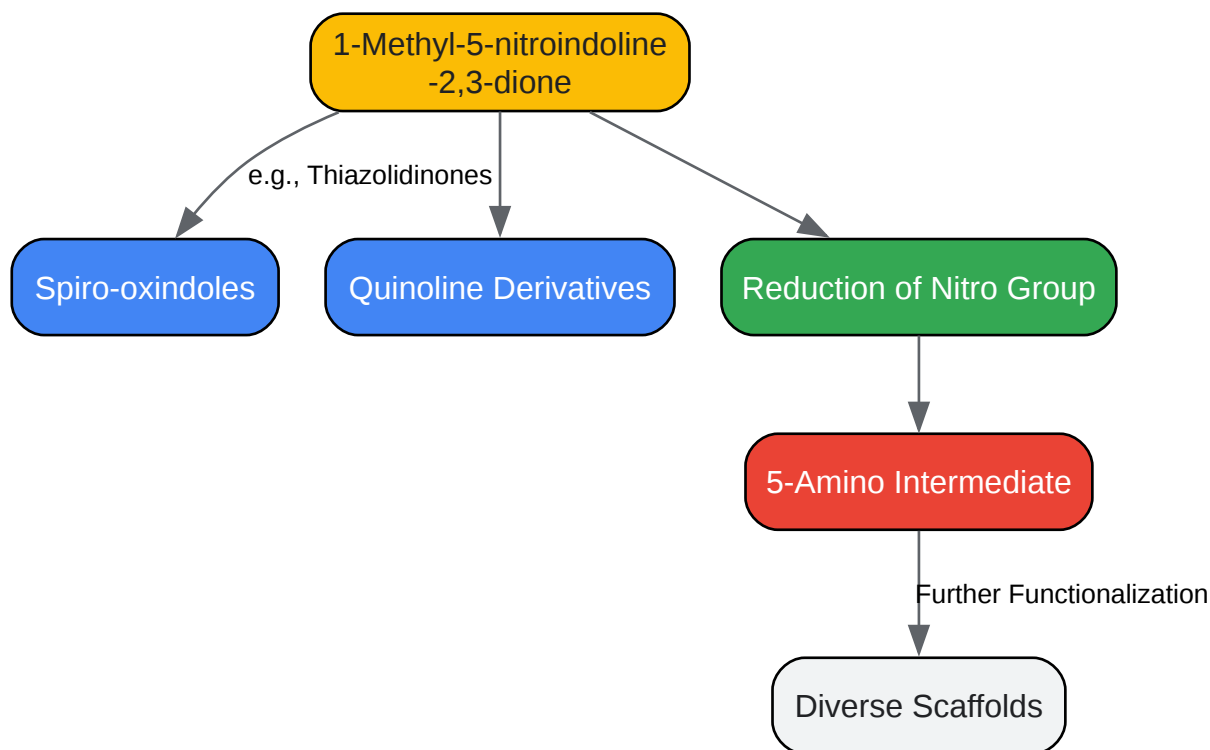
Procedure:

- Dissolve the crude Schiff base in a solvent like toluene or DMF.

- Add mercaptoacetic acid to the solution.
- Reflux the reaction mixture for several hours.
- After completion, cool the reaction mixture and isolate the spiro[indoline-thiazolidinone]dione product, which may precipitate out of solution. Further purification can be done by recrystallization.

## Mandatory Visualizations





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